molecular formula C21H19ClN2O4 B2792421 Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899944-03-7

Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2792421
M. Wt: 398.84
InChI Key: MLQAUYGSPKFYIV-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can help in understanding its reactivity and stability.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. These properties can give insights into how the compound behaves under different conditions.


Scientific Research Applications

Synthesis and Characterization

Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate represents a class of compounds extensively explored for their chemical synthesis and structural analysis. Research in this area focuses on developing novel synthetic methodologies and understanding the molecular structure of these compounds through various analytical techniques.

One study described the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines, leading to the selective formation of pyrazoles, showcasing a method for regioisomeric control in synthesis E. I. Mikhed’kina, O. S. Bylina, I. I. Mel’nik, & D. T. Kozhich, 2009. Another study synthesized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, highlighting crystal and molecular structure analysis to understand intramolecular interactions and stability, further emphasizing the compound's potential in material science and pharmacology D. Achutha, K. Kumara, Naveen Shivalingegowda, L. N. Krishnappagowda, & Ajay Kumar Kariyappa, 2017.

Chemical Properties and Reactions

The exploration of chemical properties and reactions is central to understanding the functional applications of these compounds. Research efforts include the study of efficient and regioselective synthesis methods under specific conditions, such as ultrasound irradiation, to achieve high yields and selectivity in the synthesis of pyrazole derivatives P. Machado, Glauber R. Lima, M. Rotta, H. Bonacorso, N. Zanatta, & M. Martins, 2011. These studies provide insights into reaction mechanisms and the influence of reaction conditions on product formation, which is crucial for the development of efficient synthetic strategies in organic chemistry.

Molecular Interactions and Stability

Understanding the molecular interactions and stability of these compounds is essential for their application in various fields, including pharmaceuticals and materials science. Studies involving crystal structure analysis and Hirshfeld surface analysis offer detailed insights into the nature of molecular interactions, contributing to structural stability and potential intermolecular interactions in solid states. Such analyses are crucial for designing molecules with desired physical and chemical properties D. Achutha, K. Kumara, Naveen Shivalingegowda, L. N. Krishnappagowda, & Ajay Kumar Kariyappa, 2017.

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes studying its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting further studies that could be done based on the known properties and uses of the compound.


Please consult a professional chemist or a trusted source for detailed and accurate information. It’s also important to handle all chemical substances with appropriate safety measures.


properties

IUPAC Name

ethyl 4-[(3-chlorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-3-27-21(26)20-18(28-13-15-5-4-6-16(22)11-15)12-19(25)24(23-20)17-9-7-14(2)8-10-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQAUYGSPKFYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((3-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

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